ERCC-2 protein
Description
Core Functional Domains
The Excision Repair Cross-Complementing Rodent Repair Deficiency Complementation Group 2 protein exhibits a complex multi-domain architecture comprising four principal structural elements that collectively enable its helicase and regulatory functions. The protein's domain organization includes two Rad51/RecA-like helicase domains, designated as helicase domain 1 and helicase domain 2, along with a 4Fe-4S cluster domain and an ARCH domain.
Helicase domain 1 encompasses 175 residues distributed across three distinct segments (residues 1-81, 149-192, and 304-353) and contains the characteristic α-β fold with a central seven-stranded parallel β-sheet flanked by α-helices. This domain houses critical helicase motifs including motif I (residues 31-36), motif 1a (49-60), and motif II (177-184), which are essential for ATP binding and hydrolysis. The domain's structure closely resembles the ATPase domain found in Rad51 and RecA proteins, reflecting evolutionary conservation of helicase mechanisms.
Helicase domain 2 contains 198 residues (354-551) and maintains the same fundamental α-β architecture as domain 1, incorporating helicase motifs IV (394-404), V (439-455), and VI (502-518). The positioning of these motifs creates a composite ATP-binding site at the interface between the two helicase domains, facilitating the inch-worm helicase mechanism whereby ATP binding and hydrolysis drives single-stranded DNA translocation.
The 4Fe-4S cluster domain spans 67 residues (82-148) and represents a unique insertion between adjacent β-strands of helicase domain 1's central β-sheet. This domain contains four invariant cysteine residues (positions 88, 102, 105, and 137) that serve as ligands for the iron-sulfur cluster. The 4Fe-4S cluster plays a crucial role in DNA damage recognition and may contribute to the protein's ability to distinguish between damaged and undamaged DNA substrates.
The ARCH domain comprises 110 residues (193-303) and forms another insertion within helicase domain 1, creating a distinctive structural element that appears above the central cleft between the two helicase domains. This domain exhibits a mixed α-β topology with a four-stranded antiparallel β-sheet and four α-helices, representing a novel protein fold without convincing matches in existing protein databases. The ARCH domain serves as a critical platform for protein-protein interactions, particularly with the cyclin-dependent kinase-activating kinase complex.
| Domain | Residue Range | Key Features | Functional Role |
|---|---|---|---|
| Helicase Domain 1 | 1-81, 149-192, 304-353 | ATP-binding motifs I, 1a, II | ATP hydrolysis, DNA binding |
| Helicase Domain 2 | 354-551 | Helicase motifs IV, V, VI | DNA translocation, substrate binding |
| 4Fe-4S Cluster Domain | 82-148 | Four cysteine ligands | DNA damage recognition |
| ARCH Domain | 193-303 | Novel α-β topology | Protein-protein interactions |
The C-terminal extension beyond helicase domain 2 contains additional regulatory elements and interaction surfaces. This region includes sites for various post-translational modifications and protein interactions that modulate the helicase's activity within different cellular contexts. The C-terminal segment runs along helicase domain 2 and interacts with the linker region between the two helicase domains, contributing to overall structural stability.
Evolutionary Conservation and Orthologs
The Excision Repair Cross-Complementing Rodent Repair Deficiency Complementation Group 2 protein demonstrates remarkable evolutionary conservation across diverse species, reflecting its fundamental importance in cellular DNA repair and transcriptional processes. The protein represents the human ortholog of the RAD3 gene product in Saccharomyces cerevisiae and the rad15 gene product in Schizosaccharomyces pombe, with sequence identity exceeding 50% at the amino acid level among these orthologs.
Phylogenetic analysis reveals that the core helicase domains and essential functional motifs remain highly conserved throughout eukaryotic evolution, from unicellular organisms to complex multicellular species. The seven characteristic helicase motifs present in the protein show particularly strong conservation, indicating their critical importance for ATP-dependent DNA unwinding activity across evolutionary timescales. The 4Fe-4S cluster domain's four cysteine residues represent invariant features across all orthologs, emphasizing the universal requirement for iron-sulfur cluster coordination in this protein family.
Comparative genomic studies demonstrate that the gene encoding this protein maintains syntenic relationships with other DNA repair genes across vertebrate species. In fish species such as Xiphophorus, the gene shows conserved linkage with muscle creatine kinase, paralleling the syntenic organization observed on human chromosome 19. This conservation of chromosomal organization suggests coordinated evolutionary pressure to maintain functional gene clusters involved in DNA metabolism.
The ARCH domain exhibits interesting evolutionary variation, showing approximately 60% size expansion in eukaryotic versions compared to prokaryotic counterparts. This expansion may reflect increased complexity in protein-protein interactions required for integration with more sophisticated transcriptional and repair machinery in eukaryotic cells. The enlarged ARCH domain in eukaryotes provides additional interaction surfaces for components such as the cyclin-dependent kinase-activating kinase complex, which anchors to the transcription factor IIH core through interactions with this protein.
Zebrafish studies reveal that the orthologous gene (ercc2) expresses in multiple developmental contexts including digestive system formation, gonadal development, and vertebral morphogenesis. The protein demonstrates predicted DNA helicase activity and damaged DNA binding capability in zebrafish models, confirming functional conservation of core biochemical properties across vertebrate evolution. These expression patterns suggest expanded developmental roles for the protein in complex multicellular organisms compared to simpler eukaryotic systems.
| Species | Gene Name | Sequence Identity | Key Conservation Features |
|---|---|---|---|
| Saccharomyces cerevisiae | RAD3 | >50% | Core helicase motifs, essential function |
| Schizosaccharomyces pombe | rad15 | >50% | ATP-dependent helicase activity |
| Zebrafish | ercc2 | High | DNA binding, developmental expression |
| Mouse | Ercc2 | >95% | Essential for embryonic viability |
Structural conservation analysis using archaeal homologs from Sulfolobus acidocaldarius provides insights into the most ancient and conserved features of this protein family. Despite low overall sequence identity (22% identity, 39% similarity) between human and archaeal versions, the fundamental domain architecture and catalytic mechanisms remain preserved. This conservation across domains of life underscores the ancient evolutionary origins and universal importance of the helicase functions mediated by this protein family.
Historical Context and Discovery
The discovery and characterization of the Excision Repair Cross-Complementing Rodent Repair Deficiency Complementation Group 2 protein emerged from pioneering research in DNA repair genetics during the late 20th century. Initial identification of the gene occurred through complementation studies using rodent cell lines deficient in DNA repair capabilities, leading to the establishment of complementation groups that defined distinct genetic loci involved in nucleotide excision repair processes.
The gene was formally cloned and molecularly characterized by Weber and colleagues in 1990, who demonstrated its high homology to the yeast RAD3 gene and established its role in human nucleotide excision repair. This breakthrough provided the first molecular evidence linking defects in this gene to the cancer-prone syndrome xeroderma pigmentosum complementation group D, establishing a direct connection between helicase dysfunction and human disease.
Early functional studies revealed the dual nature of the protein's cellular roles, with research demonstrating both its requirement for DNA repair and its essential function in transcriptional processes. The discovery that this protein represents a subunit of the general transcription factor IIH complex revolutionized understanding of the interconnections between DNA repair and transcriptional regulation. This finding explained the essential nature of the protein and provided mechanistic insights into how mutations could produce diverse clinical phenotypes.
Structural characterization efforts throughout the 1990s and 2000s progressively revealed the protein's complex domain architecture. X-ray crystallography studies of archaeal homologs provided the first detailed views of the helicase domain organization and iron-sulfur cluster positioning, while later cryo-electron microscopy studies of the complete human transcription factor IIH complex revealed the protein's integration within larger macromolecular assemblies.
The identification of disease-causing mutations provided crucial insights into structure-function relationships within the protein. Systematic analysis of mutations associated with xeroderma pigmentosum, trichothiodystrophy, and Cockayne syndrome revealed distinct patterns of functional impairment, with xeroderma pigmentosum mutations typically affecting helicase activity, while trichothiodystrophy mutations often disrupted protein stability or complex assembly.
Recent advances in functional genomics and precision medicine have expanded understanding of the protein's role in cancer susceptibility and therapeutic responses. Large-scale sequencing efforts in bladder cancer revealed that mutations in the gene encoding this protein correlate with enhanced sensitivity to platinum-based chemotherapy, establishing the protein as a potential predictive biomarker for treatment response. These discoveries demonstrate the continuing clinical relevance of research into this fundamental DNA repair protein.
| Year | Milestone | Significance |
|---|---|---|
| 1990 | Gene cloning by Weber et al. | First molecular characterization |
| Early 1990s | Transcription factor IIH discovery | Revealed dual repair/transcription roles |
| 2000s | Structural studies | Domain architecture elucidation |
| 2010s | Complete complex structures | Integration within transcription factor IIH |
| 2018-2019 | Cancer biomarker studies | Clinical therapeutic applications |
Properties
CAS No. |
130067-74-2 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Synonyms |
ERCC-2 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Biology
Nucleotide Excision Repair and Cancer Risk
ERCC-2 is integral to the NER pathway, which repairs bulky DNA adducts and helix-distorting lesions. Mutations in the ERCC-2 gene can lead to defective NER, resulting in increased susceptibility to cancers such as xeroderma pigmentosum (XP), trichothiodystrophy, and other malignancies. These mutations can impair the ability to repair DNA damage effectively, leading to genetic instability and tumorigenesis .
Case Study: Bladder Cancer
Recent studies have demonstrated that mutations in ERCC-2 are associated with improved responses to cisplatin-based chemotherapy in muscle-invasive bladder cancer. A study developed a microscopy-based assay to profile ERCC-2 mutations and found that most mutations impair NER function but enhance sensitivity to cisplatin . This discovery positions ERCC-2 mutations as potential predictive biomarkers for treatment response in bladder cancer patients.
Biomarker for Immunotherapy
Association with Immune Response
A significant application of ERCC-2 is its potential as a biomarker for immunotherapy. Research indicates that ERCC mutations correlate with enhanced immunogenicity and improved efficacy of immune checkpoint inhibitors (ICIs). A study involving pan-cancer patients showed that those with ERCC mutations had higher response rates to ICIs compared to wild-type patients, suggesting a role for ERCC-2 in predicting treatment outcomes .
Clinical Implications
These findings highlight the importance of genetic profiling in cancer treatment strategies. The identification of ERCC-2 mutations could guide oncologists in selecting appropriate therapies, particularly in personalized medicine approaches aimed at maximizing patient responses to immunotherapy.
Genetic Studies and Population Health
Polymorphisms and Cancer Susceptibility
Research into single nucleotide polymorphisms (SNPs) within the ERCC-2 gene has revealed associations with various cancers. For example, certain polymorphisms have been linked to an increased risk of esophageal squamous cell carcinoma (ESCC) among specific populations . Understanding these genetic variations can aid in risk assessment and early detection strategies.
Family Studies
A study on a Vietnamese family with a novel mutation in ERCC-2 demonstrated the hereditary nature of certain mutations leading to XP syndrome. This case illustrated how familial genetic studies can uncover critical insights into disease mechanisms and potential interventions .
Therapeutic Targeting
Targeting DNA Repair Mechanisms
Given its central role in DNA repair, targeting the ERCC-2 pathway presents a promising therapeutic strategy. Inhibitors that disrupt NER could sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy . This approach is particularly relevant for tumors exhibiting high levels of DNA repair activity.
Bioinformatics and Multi-Omics Approaches
Comprehensive Analysis Across Cancers
Recent bioinformatics analyses have utilized multi-omics data to explore the expression patterns of ERCC genes across various cancer types. These studies have identified significant correlations between ERCC gene expression levels and patient prognosis, suggesting that ERCC-2 could serve as a valuable prognostic marker . Such analyses enable researchers to understand better the molecular landscape of cancers and develop targeted therapies.
Comparison with Similar Compounds
Comparison with Similar DNA Repair Proteins
ERCC-1 (Excision Repair Cross-Complementation Group 1)
ERCC-3 (XPB)
- Function: ERCC-3 is another helicase in the TFIIH complex, essential for transcription initiation and NER. It works synergistically with ERCC-2 but targets different DNA lesions .
- Disease Association : Mutations cause XP complementation group B (XP-B), associated with neurological degeneration in addition to UV sensitivity .
Genetic Polymorphisms and Clinical Implications
ERCC-2 polymorphisms, particularly rs13181 (A>C) and rs1799793 (G>A), have been extensively studied across cancers:
Osteosarcoma
Mechanistic Insights and Drug Resistance
ERCC-2 overexpression in resistant cancers (e.g., 10-fold higher in SKI-1 brain tumor cells) is quantified via RT-PCR, surpassing Northern blot sensitivity . This upregulation enhances repair of platinum-induced DNA crosslinks, reducing chemotherapy efficacy .
Table 2: ERCC-2 Expression in Resistant vs. Sensitive Cell Lines
Preparation Methods
Mammalian Cell Expression
Chinese hamster ovary (CHO) cells have been successfully used for stable ERCC2 expression. In one study, genomic clones of human ERCC2 were transfected into UV5 CHO cells, which lack functional NER, to restore DNA repair capacity. The transfected cells exhibited stable ERCC2 expression, confirmed via functional assays showing corrected repair defects. Similarly, human embryonic kidney (HEK293) cells are employed for transient expression, leveraging their high transfection efficiency and ability to perform mammalian-specific post-translational modifications.
Bacterial Expression
While less common due to ERCC2’s reliance on eukaryotic cofactors, truncated ERCC2 fragments (e.g., amino acids 1–180) have been expressed in E. coli as fusion proteins for antibody production. These fragments are purified using affinity tags (e.g., GST or His-tag) but often lack helicase activity due to incomplete folding.
Baculovirus-Insect Cell Systems
For large-scale production of full-length, functional ERCC2, baculovirus-infected insect cells (e.g., Sf9) are preferred. Co-expression with other TFIIH subunits (e.g., XPB/ERCC3) enhances solubility and helicase activity. A typical protocol involves:
-
Cloning ERCC2 into a baculoviral transfer vector (e.g., pFastBac).
-
Co-transfecting with helper plasmids to generate recombinant bacmid DNA.
-
Infecting Sf9 cells and harvesting protein after 48–72 hours.
Purification Strategies
Affinity Chromatography
His-tagged ERCC2 is commonly purified using nickel-nitrilotriacetic acid (Ni-NTA) resin. After cell lysis (e.g., via sonication in RIPA buffer), the supernatant is applied to the column, washed with imidazole gradients, and eluted at 250–300 mM imidazole. This method yields ~80% purity but often requires additional steps for functional assays.
Immunoprecipitation (IP)
ERCC2’s association with the TFIIH complex enables IP-based purification. Anti-ERCC2 or anti-TFIIH subunit antibodies (e.g., anti-p62) are coupled to Protein A/G beads, incubated with cell lysates, and eluted using low-pH buffers. IP-purified ERCC2 retains helicase activity but has lower yields (~0.5–1 mg per liter of culture).
Size Exclusion Chromatography (SEC)
SEC is critical for isolating ERCC2-TFIIH complexes. Purified samples are loaded onto a Superose 6 column equilibrated with buffer containing 150 mM KCl, resolving complexes at ~10–12 mL elution volumes. SEC improves homogeneity, as demonstrated by single bands on SDS-PAGE.
Functional Validation
Helicase Activity Assays
ERCC2’s ATP-dependent helicase activity is validated using radiolabeled DNA substrates. A standard protocol includes:
Repair Complementation Assays
ERCC2’s role in NER is tested using XP-D patient-derived cells. Transfection of ERCC2 restores UV resistance, measured via colony formation assays. For example, UV5 CHO cells transfected with ERCC2 genomic clones showed a 3.5-fold increase in survival post-UV irradiation.
Challenges and Optimization
Solubility and Stability
ERCC2 is prone to aggregation due to its hydrophobic regions. Strategies to improve solubility include:
-
Co-expression with molecular chaperones (e.g., GroEL/ES in E. coli).
Data Summary: ERCC2 Preparation Workflows
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
